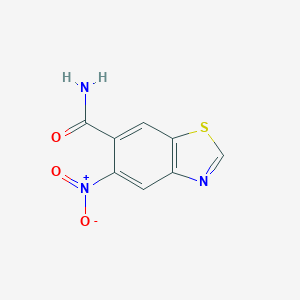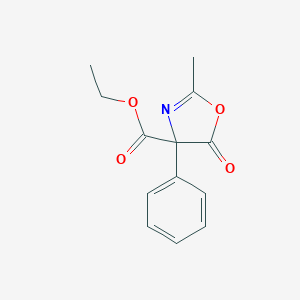
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one is an organic compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol. This compound belongs to the class of 1,2,4-trioxolanes, which are known for their unique ring structure containing three oxygen atoms. The presence of the trioxolane ring imparts distinctive chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one typically involves the reaction of ethyl propionate with ethyl hydroperoxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes cyclization to form the trioxolane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at low temperatures to ensure the stability of the intermediate.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the trioxolane ring into more stable alcohols or ethers.
Substitution: The ethoxy and propionyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ring structures.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one involves the generation of reactive oxygen species (ROS) upon decomposition of the trioxolane ring. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage and cell death. This mechanism is particularly relevant in its antimalarial activity, where the compound targets the malaria parasite’s redox system .
Comparación Con Compuestos Similares
Similar compounds to 1-(5-Ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one include other 1,2,4-trioxolanes and 1,2,4-trioxanes. These compounds share the trioxolane or trioxane ring structure but differ in their substituents. For example:
1,2,4-Trioxane: Known for its antimalarial activity, similar to artemisinin.
1,2,4-Trioxolane: Similar in structure but may have different substituents leading to varied chemical properties and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
194021-99-3 |
|---|---|
Fórmula molecular |
C9H16O5 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)propan-1-one |
InChI |
InChI=1S/C9H16O5/c1-4-7(10)9(5-2)12-8(11-6-3)13-14-9/h8H,4-6H2,1-3H3 |
Clave InChI |
QVAZMARWDVIJKK-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(OC(OO1)OCC)CC |
SMILES canónico |
CCC(=O)C1(OC(OO1)OCC)CC |
Sinónimos |
1-Propanone,1-(5-ethoxy-3-ethyl-1,2,4-trioxolan-3-yl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)

![3-[(3-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B67484.png)
![Methyl 4-[3-(dimethylamino)propoxy]benzoate](/img/structure/B67486.png)
![4-[(1R,2R)-3-(4-fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile](/img/structure/B67488.png)

![[2,2'-Bipyridin]-6-amine](/img/structure/B67492.png)

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)
![Methyl 5-amino-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B67498.png)



